molecular formula C16H24N2O3S B497932 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 915877-30-4

1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B497932
CAS No.: 915877-30-4
M. Wt: 324.4g/mol
InChI Key: CKNBVCYYGWDVSD-UHFFFAOYSA-N
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Description

1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group and a sulfonyl group attached to a tetramethylphenyl moiety. Its molecular formula is C16H25N3O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the tetramethylphenyl sulfonyl chloride. This intermediate is then reacted with piperidine-4-carboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carbohydrazide
  • 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine

Uniqueness

Compared to similar compounds, 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide stands out due to its specific structural features, such as the carboxamide group, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-10-9-11(2)13(4)15(12(10)3)22(20,21)18-7-5-14(6-8-18)16(17)19/h9,14H,5-8H2,1-4H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNBVCYYGWDVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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